molecular formula C22H16Br2N2O B3862621 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole

5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole

Cat. No. B3862621
M. Wt: 484.2 g/mol
InChI Key: TXKWCWFMFVCEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication, protein synthesis, and cell division. The compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antifungal and antibacterial activity against various pathogens. Furthermore, the compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole in lab experiments is its significant biological activity. The compound has been found to exhibit potent anticancer, antifungal, and antibacterial activity, which makes it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole. One of the potential areas of research is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Another potential area of research is the investigation of the compound's mechanism of action and its potential applications in the treatment of various diseases. Furthermore, the compound may have potential applications in the development of new drugs and therapies for cancer, fungal infections, and bacterial infections.

Scientific Research Applications

5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity and has been investigated for its potential use as an anticancer, antifungal, and antibacterial agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2O/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKWCWFMFVCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole
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5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole
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5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole
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